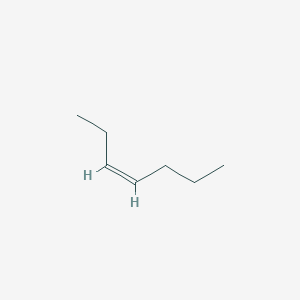

cis-3-Heptene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7642-10-6 |

|---|---|

Molecular Formula |

C₆H₁₂ |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

(Z)-hept-3-ene |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5- |

InChI Key |

WZHKDGJSXCTSCK-ALCCZGGFSA-N |

SMILES |

CCCC=CCC |

Isomeric SMILES |

CCC/C=C\CC |

Canonical SMILES |

CCCC=CCC |

Other CAS No. |

7642-10-6 592-78-9 |

Pictograms |

Flammable; Health Hazard |

Synonyms |

(Z)-3-Heptene; cis-3-Heptene |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of cis-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Heptene (CAS No: 7642-10-6). Intended for a scientific audience, this document consolidates essential data, outlines detailed experimental protocols for its synthesis and analysis, and presents a visual representation of a key synthetic pathway. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, also known as (Z)-3-Heptene, is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It is a colorless liquid at room temperature and is characterized by the presence of a carbon-carbon double bond between the third and fourth carbon atoms of the heptane (B126788) chain, with the alkyl groups on the same side of the double bond.

Tabulated Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 7642-10-6 | [1] |

| IUPAC Name | (3Z)-hept-3-ene | [1] |

| Density | 0.703 g/mL | |

| Boiling Point | 96 °C | |

| Melting Point | -119.2 °C | |

| Refractive Index (n20/D) | 1.406 | |

| Flash Point | -7 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Data available. Key signals include those for the vinylic protons and the adjacent methylene (B1212753) and methyl protons. |

| ¹³C NMR | Data available. Characteristic signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains. |

| Mass Spectrometry (GC-MS) | Data available, often used for separation from its trans-isomer and for structural confirmation. |

| Infrared (IR) Spectroscopy | Data available. A characteristic C=C stretching absorption is expected around 1650 cm⁻¹, and C-H stretching of the vinylic hydrogens around 3020 cm⁻¹. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Hydrogenation of 3-Heptyne with Lindlar's Catalyst

This protocol describes the stereoselective synthesis of this compound from 3-heptyne. The use of a "poisoned" catalyst, Lindlar's catalyst, is essential to prevent over-reduction to heptane.[2][3][4][5]

Materials:

-

3-Heptyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (or another suitable solvent like ethyl acetate or ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Hydrogen balloon

Procedure:

-

Catalyst and Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) to remove air.

-

Solvent and Substrate Addition: Under the inert atmosphere, add a suitable solvent (e.g., hexane) followed by 3-heptyne.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas, typically from a balloon to maintain a pressure of approximately 1 atm.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. It is critical to stop the reaction once the alkyne has been consumed to prevent over-reduction to heptane.

-

Work-up: Once the reaction is complete, purge the flask with an inert gas to remove the hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or silica (B1680970) gel to remove the solid Lindlar's catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.

Purification by Distillation

The crude this compound can be purified by simple distillation due to its relatively low boiling point and to separate it from any non-volatile impurities.[6][7][8][9][10]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Place the crude this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at or near the boiling point of this compound (96 °C).

-

Ensure a steady and controlled distillation rate to achieve good separation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity of this compound and for separating it from its trans-isomer.[11][12][13][14][15]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5ms, a non-polar column, is a good starting point).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Detector (MS):

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 35-200

-

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The retention time will be characteristic of this compound under the given conditions, and the mass spectrum will show its molecular ion and fragmentation pattern.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[1][16][17][18]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

-

¹H NMR:

-

Multiplets in the region of δ 5.3-5.5 ppm corresponding to the two vinylic protons. The coupling constant between these protons will be characteristic of a cis configuration (typically 10-12 Hz).

-

Multiplets for the methylene protons adjacent to the double bond (C2 and C5) around δ 2.0 ppm.

-

A triplet for the terminal methyl group at C7 around δ 0.9 ppm.

-

A triplet for the methyl group at C1 around δ 0.9 ppm.

-

-

¹³C NMR:

-

Signals for the two sp² carbons of the double bond in the region of δ 120-140 ppm.

-

Signals for the sp³ carbons of the ethyl and propyl groups at higher field.

-

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 3-Heptyne using Lindlar's catalyst.

Caption: Synthesis of this compound via catalytic hydrogenation.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a consolidated resource for the chemical and physical properties, as well as key experimental protocols related to this compound. The provided data and methodologies are intended to support researchers and professionals in their work with this compound.

References

- 1. 3-Heptene, (3Z)- | C7H14 | CID 5357258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. How To [chem.rochester.edu]

- 7. JP2013159595A - Method of distilling cis-3-hexenal - Google Patents [patents.google.com]

- 8. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]

- 9. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]

- 10. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. ez.restek.com [ez.restek.com]

- 14. hpst.cz [hpst.cz]

- 15. youtube.com [youtube.com]

- 16. cis-3-hexene(7642-09-3) 1H NMR [m.chemicalbook.com]

- 17. scielo.br [scielo.br]

- 18. files.core.ac.uk [files.core.ac.uk]

Introduction to the Stereochemistry of 3-Heptene

An In-depth Technical Guide to the Stereochemistry of 3-Heptene

This guide provides a comprehensive overview of the stereochemistry of 3-heptene, its isomers, and the stereospecific outcomes of its key reactions. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis where precise control of molecular geometry is critical.

3-Heptene (C₇H₁₄) is an alkene with a carbon-carbon double bond located between the third and fourth carbon atoms of its seven-carbon chain.[1] The presence of this double bond restricts rotation, giving rise to geometric isomerism. These isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, are a fundamental concept in stereochemistry.[2] For 3-heptene, two distinct stereoisomers exist: cis-3-heptene and trans-3-heptene (B81421).[3] These are also designated as (Z)-3-heptene and (E)-3-heptene, respectively, according to the Cahn-Ingold-Prelog priority rules. The parent molecule, 3-heptene, does not possess a chiral center. However, its stereoisomeric forms serve as critical precursors in reactions that can generate one or more chiral centers, making a thorough understanding of their behavior essential for stereocontrolled synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of cis-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-3-Heptene (CAS No. 7642-10-6), a valuable alkene in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. The information is presented to support research, development, and quality control activities where this compound is utilized.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Note: The following ¹H NMR data are predicted based on established chemical shift principles for alkenes. Experimental values may vary slightly based on solvent and instrument conditions.

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H7 (CH₃) | ~0.9 | Triplet | ~7.5 |

| H2, H6 (CH₂) | ~2.0 | Quintet | ~7.5 |

| H3, H4 (=CH) | ~5.3 - 5.4 | Multiplet | J(H3-H4) ~10-12 (cis) |

| H5 (CH₂) | ~1.4 | Sextet | ~7.5 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: The following ¹³C NMR data are predicted based on established chemical shift principles for alkenes. Experimental values may vary slightly based on solvent and instrument conditions.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C1, C7 | ~14 |

| C2, C6 | ~21-23 |

| C5 | ~35 |

| C3, C4 | ~125-135 |

Table 3: IR Spectroscopic Data

The following prominent absorption bands are identified from the gas-phase FTIR spectrum of (Z)-3-Heptene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H Stretch (alkene) |

| 2965, 2935, 2875 | Strong | C-H Stretch (alkane) |

| ~1655 | Weak-Medium | C=C Stretch (cis-alkene) |

| ~1465 | Medium | C-H Bend (alkane CH₂) |

| ~700 | Strong, Broad | =C-H Bend (cis-alkene out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization)

The mass spectrum is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~15 | [C₇H₁₄]⁺ (Molecular Ion) |

| 69 | ~35 | [C₅H₉]⁺ |

| 56 | ~80 | [C₄H₈]⁺ |

| 55 | ~75 | [C₄H₇]⁺ |

| 42 | ~95 | [C₃H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of a Liquid Alkene:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Ensure the sample is free of particulate matter by filtering it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range for protons (e.g., 0-10 ppm).

-

Apply a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a concentrated sample) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition (¹³C NMR):

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR of a Neat Liquid:

-

Sample Preparation:

-

Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Ensure no air bubbles are trapped.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder in the FTIR spectrometer's sample compartment.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

-

Identify and label the wavenumbers of significant absorption bands.

-

2.3 Electron Ionization Mass Spectrometry (EI-MS)

Protocol for EI-MS of a Volatile Liquid:

-

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet is typically used.

-

If using a GC inlet, inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane). The GC will separate the analyte before it enters the mass spectrometer.

-

If using a direct inlet, a small amount of the neat liquid is introduced into a sample reservoir, which is then carefully leaked into the ion source.

-

-

Instrument Setup:

-

The mass spectrometer must be under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr).

-

The ion source is heated to ensure the sample remains in the gas phase.

-

Set the electron energy for ionization, typically standardized at 70 eV to generate reproducible fragmentation patterns for library matching.

-

-

Data Acquisition:

-

The vaporized sample molecules enter the ion source and are bombarded by the electron beam, causing ionization and fragmentation.

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Scan the desired m/z range (e.g., 10-200 amu).

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The software plots the relative abundance of ions as a function of their m/z, creating the mass spectrum.

-

The most intense peak (base peak) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Logical workflow for the structural analysis of this compound.

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 3-heptene (B165601), specifically focusing on the cis (Z) and trans (E) configurations. An understanding of the relative stabilities of alkene isomers is fundamental in various fields, including synthetic chemistry, reaction mechanism elucidation, and drug design, where molecular geometry can significantly influence biological activity and physicochemical properties.

Core Concept: Isomeric Stability

The thermodynamic stability of a molecule is inversely related to its potential energy. A more stable compound possesses a lower standard enthalpy of formation (ΔHf°), indicating that less energy is stored within its chemical bonds. For alkenes, stability is primarily dictated by two factors: the degree of substitution at the double bond and the steric strain imposed by the substituents. In the case of disubstituted alkenes like 3-heptene, the trans isomer is generally more stable than the cis isomer. This is attributed to steric hindrance between the alkyl groups on the same side of the double bond in the cis configuration, which forces the molecule into a higher energy state.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of cis- and trans-3-heptene (B81421) can be directly compared using their standard enthalpies of formation in the gaseous state. The data clearly indicates that trans-3-heptene is the more stable isomer.

| Compound | Isomer | Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | Source |

| 3-Heptene | cis | -16.47 kcal/mol (-68.91 kJ/mol) | [1] |

| 3-Heptene | trans | -17.47 kcal/mol (-73.09 kJ/mol) | [1] |

| Difference | - | 1.00 kcal/mol (4.18 kJ/mol) | - |

The trans isomer is more stable than the cis isomer by approximately 1.00 kcal/mol. This energy difference is a direct consequence of the greater steric strain in the cis isomer.

Visualization of Stability Relationship

The following diagram illustrates the structural basis for the observed difference in thermodynamic stability between the two isomers.

Caption: Relationship between isomer structure and thermodynamic stability.

Experimental and Computational Protocols

The determination of thermodynamic data for molecules like 3-heptene relies on precise experimental measurements and sophisticated computational models.

Experimental Protocol: Calorimetry for Heat of Hydrogenation

One of the most common experimental methods for determining the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). The hydrogenation of both cis- and trans-3-heptene yields the same product, n-heptane. A more stable alkene will release less heat upon hydrogenation.

Objective: To experimentally measure and compare the molar heat of hydrogenation of cis- and trans-3-heptene.

Apparatus:

-

A high-precision reaction calorimeter (e.g., an isothermal titration calorimeter or a bomb calorimeter adapted for hydrogenation).

-

A hydrogen gas source and delivery system with pressure and flow control.

-

A reaction vessel suitable for heterogeneous catalysis under pressure.

-

A magnetic stirrer or mechanical agitator.

-

Temperature monitoring system (e.g., a thermistor or platinum resistance thermometer with high resolution).

-

Catalyst: Typically a noble metal on a high-surface-area support, such as 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2).

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter system is determined by a standard reaction with a known enthalpy change or by electrical calibration.

-

Sample Preparation: A precise, known mass of the 3-heptene isomer is dissolved in a suitable inert solvent (e.g., hexane (B92381) or ethanol) and placed in the reaction vessel.

-

Catalyst Addition: A small, accurately weighed amount of the hydrogenation catalyst is added to the vessel.

-

System Equilibration: The reaction vessel is sealed, purged with an inert gas, and then filled with hydrogen to a specific pressure. The system is allowed to thermally equilibrate until a stable temperature baseline is recorded.

-

Initiation of Reaction: The reaction is initiated by vigorous stirring to suspend the catalyst and facilitate contact between the alkene, the dissolved hydrogen, and the catalyst surface.

-

Data Acquisition: The temperature of the system is monitored and recorded throughout the reaction. The hydrogenation of the double bond is an exothermic process, leading to a measurable increase in temperature. The reaction is complete when the temperature returns to the baseline.

-

Calculation: The heat of hydrogenation (q) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter (Ccal): q = Ccal × ΔT.

-

Molar Enthalpy: The molar enthalpy of hydrogenation (ΔH°hydrog) is then determined by dividing the calculated heat by the number of moles of the 3-heptene isomer used.

-

Comparison: The procedure is repeated for the other isomer. The isomer with the less negative ΔH°hydrog is the more stable one.

Computational Protocol: Ab Initio Calculation of Enthalpy of Formation

Modern computational chemistry provides a powerful tool for calculating thermodynamic properties with high accuracy. High-level composite methods are often employed to approximate the results of computationally expensive electron correlation methods.

Objective: To calculate the gas-phase standard enthalpy of formation (ΔHf°) for cis- and trans-3-heptene.

Methodology:

-

Structure Optimization: The initial 3D structures of cis- and trans-3-heptene are built. The geometry of each isomer is then optimized to find the lowest energy conformation. This is typically done using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. This confirms that the geometry is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

High-Level Single-Point Energy Calculation: To achieve high accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally intensive method. Composite methods like Gaussian-3 (G3), Gaussian-4 (G4), or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are commonly used.[2][3] These methods combine results from several calculations at different levels of theory and with different basis sets to extrapolate a highly accurate electronic energy.

-

Enthalpy Calculation: The total enthalpy at a given temperature (e.g., 298.15 K) is calculated by adding the thermal correction to the electronic energy. The thermal correction includes the ZPVE and the translational, rotational, and vibrational contributions to the enthalpy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is not calculated directly. Instead, it is typically determined by using a balanced theoretical reaction, such as an isodesmic or atomization reaction, where the ΔHf° values of all other species are known experimentally.[4] By calculating the enthalpy of reaction (ΔHrxn) from the computed enthalpies of the reactants and products, the unknown ΔHf° can be determined using Hess's law. For example, using the atomization energy: ΔHf° (C7H14) = [Σ Ecalc(atoms) - Ecalc(C7H14)] + Σ ΔHf°(atoms) where Ecalc are the computed total energies and ΔHf°(atoms) are the known experimental enthalpies of formation of the constituent atoms in their standard states.

-

Comparison: The calculated ΔHf° values for the cis and trans isomers are then compared to determine their relative thermodynamic stability.

References

The Unseen Influence: A Technical Guide to the Electronic Effects of the Cis-Configuration in Alkenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced electronic effects inherent to the cis-configuration in alkenes. A thorough understanding of these principles is paramount for predicting molecular stability, reactivity, and spectroscopic behavior, which are critical considerations in the fields of chemical synthesis and drug development. While steric hindrance is a well-understood contributor to the energetic landscape of geometric isomers, the subtle interplay of electronic factors provides a more complete picture of their chemical properties.

Thermodynamic Stability: Beyond Steric Strain

The generally accepted principle that trans-alkenes are more stable than their cis counterparts is primarily attributed to steric hindrance between bulky substituents on the same side of the double bond in the cis isomer. However, electronic effects, namely hyperconjugation and the inductive effect, also play a crucial role in determining the relative stabilities of these isomers.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled σ-orbital (typically C-H or C-C) to an adjacent empty or partially filled p-orbital or a π-orbital. In alkenes, the π* (antibonding) orbital of the double bond can accept electron density from adjacent C-H σ-bonds. The more alkyl substituents attached to the double bond, the greater the opportunity for hyperconjugation and thus, the more stable the alkene.

While hyperconjugation generally stabilizes more substituted alkenes, its impact on the relative stability of cis and trans isomers is more subtle. In the cis configuration, steric hindrance can cause a slight distortion of the bond angles, which may lead to less effective overlap between the interacting orbitals, thereby marginally reducing the stabilizing effect of hyperconjugation compared to the ideal geometry of the trans isomer.

Inductive Effect

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[1] Alkyl groups are weakly electron-donating (+I effect) compared to hydrogen. This electron-donating nature of alkyl groups can influence the electron density of the C=C double bond. In a cis-alkene, the vector sum of the bond dipoles from two alkyl groups on the same side of the double bond can result in a small net molecular dipole moment.[2] In a symmetrically substituted trans-alkene, these bond dipoles cancel each other out, leading to a zero or near-zero molecular dipole moment.[2] This difference in polarity affects intermolecular forces and, consequently, physical properties like boiling point.

Quantitative Analysis of Alkene Stability

The relative stabilities of cis and trans isomers can be quantified through experimental measurements, most notably through heats of hydrogenation.

Heats of Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene to form an alkane. This reaction is exothermic, and the heat released is known as the heat of hydrogenation (ΔH°hydrog).[3] By comparing the heats of hydrogenation of isomeric alkenes that produce the same alkane, their relative stabilities can be determined. A less stable alkene will release more heat upon hydrogenation.[4]

The data presented in the following table clearly illustrates that cis-alkenes consistently have a more negative heat of hydrogenation than their corresponding trans-isomers, confirming their lower thermodynamic stability.

| Alkene | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Reference |

| cis-2-Butene | -119 | -28.6 | [5] |

| trans-2-Butene | -115 | -27.6 | [5] |

| cis-2-Pentene | -119.7 | -28.6 | [6] |

| trans-2-Pentene | -115.5 | -27.6 | [6] |

| cis-2-Hexene | -120.5 | -28.8 | [7] |

| trans-2-Hexene | -116.3 | -27.8 | [7] |

Table 1: Heats of Hydrogenation for Selected Cis and Trans Alkenes.

Physical Properties Influenced by Cis-Configuration

The electronic effects of the cis-configuration give rise to distinct physical properties that can be exploited in various applications, including separation and purification processes.

Dipole Moment and Polarity

As previously mentioned, the geometry of cis-alkenes often leads to a net molecular dipole moment, making them polar molecules.[2] Symmetrically substituted trans-alkenes, in contrast, are generally nonpolar.[2] This difference in polarity has significant consequences for the physical properties of these isomers.

| Alkene | Dipole Moment (Debye) | Boiling Point (°C) | Melting Point (°C) | Reference |

| cis-1,2-Dichloroethene | 1.9 | 60.3 | -80 | [8] |

| trans-1,2-Dichloroethene | 0 | 47.5 | -50 | [8] |

| cis-2-Butene | 0.33 | 3.7 | -138.9 | [8] |

| trans-2-Butene | 0 | 0.9 | -105.5 | [8] |

| cis-Cyclooctene | 0.43 | 145 | - | [9] |

| trans-Cyclooctene | 0.82 | 143 | - | [9] |

Table 2: Physical Properties of Selected Cis and Trans Alkenes.

The higher boiling point of cis-isomers is a direct result of their polarity, which leads to stronger intermolecular dipole-dipole interactions compared to the weaker van der Waals forces present between nonpolar trans-isomers.[8] Conversely, the more symmetrical shape of trans-isomers allows for more efficient packing in the solid state, resulting in higher melting points.[8]

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between cis and trans isomers, as their different electronic and steric environments lead to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

In IR spectroscopy, the C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm-1.[10] The C-H stretching vibrations of the hydrogens attached to the double-bonded carbons are observed at wavenumbers slightly above 3000 cm-1.[10] The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the double bond. For disubstituted alkenes, cis isomers generally show a strong absorption band between 730-665 cm-1, while trans isomers exhibit a strong band in the 980-960 cm-1 region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR spectroscopy, the chemical shifts of the vinylic protons can provide clues about the geometry of the double bond. Generally, these protons resonate in the range of 4.5-6.5 ppm.[12] The coupling constant (J-value) between vicinal vinylic protons is a definitive indicator of stereochemistry. For cis isomers, the coupling constant is typically in the range of 6-14 Hz, whereas for trans isomers, it is larger, ranging from 11-18 Hz.[13]

In 13C NMR spectroscopy, the chemical shifts of the sp2 hybridized carbons in alkenes are found in the downfield region, typically between 100-150 ppm.[13] The carbon atoms of cis isomers often resonate at a slightly different chemical shift compared to those of the corresponding trans isomers due to the different steric environments.

Experimental Protocols

Determination of Alkene Stability via Catalytic Hydrogenation

Objective: To determine the relative stability of cis and trans alkene isomers by measuring their heats of hydrogenation.

Materials:

-

Alkene sample (cis and trans isomers)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Platinum on carbon, Palladium on carbon)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Calorimeter

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

A precisely weighed amount of the alkene sample is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.

-

A known amount of the catalyst is added to the solution.

-

The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

The initial temperature of the system is recorded.

-

The vessel is then pressurized with hydrogen gas to a specific pressure.

-

The hydrogenation reaction is initiated, often by shaking or stirring to ensure good mixing of the reactants, catalyst, and hydrogen.

-

The temperature change of the system is monitored and recorded throughout the reaction until it reaches a stable final temperature.

-

The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the alkene hydrogenated.

-

The procedure is repeated for the other isomer under identical conditions.

-

The heats of hydrogenation of the two isomers are then compared to determine their relative stabilities.

Spectroscopic Analysis of Alkene Isomers

Objective: To differentiate between cis and trans alkene isomers using IR spectroscopy.

Materials:

-

Alkene sample (cis and trans isomers)

-

IR spectrometer (FT-IR is commonly used)

-

Sample holder (e.g., salt plates for liquids, KBr pellet press for solids)

-

Solvent (if solution-state analysis is required, e.g., CCl4)

Procedure:

-

Prepare the sample for analysis. For liquid samples, a thin film can be created between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent.

-

Obtain a background spectrum of the empty sample holder or the pure solvent.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm-1).

-

Process the spectrum by subtracting the background spectrum.

-

Analyze the spectrum, paying close attention to the C=C stretching region (1680-1640 cm-1) and the out-of-plane C-H bending region (1000-650 cm-1) to identify the characteristic absorption bands for the cis and trans isomers.

Objective: To determine the stereochemistry of an alkene as cis or trans using 1H NMR spectroscopy.

Materials:

-

Alkene sample (cis and trans isomers)

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3, C6D6)

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Dissolve a small amount of the alkene sample in a deuterated solvent in an NMR tube.

-

Add a small amount of an internal standard (TMS) to the solution.

-

Place the NMR tube in the NMR spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the 1H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns of the vinylic protons.

-

Measure the coupling constant (J-value) between the vicinal vinylic protons to definitively assign the stereochemistry as cis or trans.

Visualizing Electronic and Steric Effects

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Steric hindrance in cis-2-butene.

Caption: Hyperconjugation stabilizing an alkene.

Caption: Inductive effect of an alkyl group.

Conclusion

The electronic effects of the cis-configuration in alkenes, while often overshadowed by the more intuitive concept of steric hindrance, are fundamental to a comprehensive understanding of their chemical behavior. Hyperconjugation and the inductive effect contribute to the stability and polarity of these molecules, which in turn dictate their physical properties and spectroscopic signatures. For researchers in synthetic chemistry and drug development, a firm grasp of these principles is indispensable for the rational design and synthesis of molecules with desired properties and for the accurate interpretation of analytical data. This guide provides a foundational framework for understanding these critical electronic effects.

References

- 1. Inductive effect - Wikipedia [en.wikipedia.org]

- 2. organicmystery.com [organicmystery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Solved Calculated the heat of hydrogenation and the heat of | Chegg.com [chegg.com]

- 8. byjus.com [byjus.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Discovery and History of Cis-Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cis-alkenes is a cornerstone of modern organic chemistry, with profound implications for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The geometric isomerism of the carbon-carbon double bond dictates the three-dimensional structure of a molecule, which in turn governs its biological activity and physical properties. This guide provides an in-depth exploration of the key discoveries and historical development of synthetic methodologies for accessing cis-alkenes, complete with quantitative data, detailed experimental protocols, and visual representations of core concepts.

Early Approaches and the Challenge of Stereoselectivity

The initial forays into alkene synthesis offered limited control over stereochemistry, often yielding mixtures of cis and trans isomers. The need for stereoselective methods became increasingly apparent with the growing understanding of structure-activity relationships in the mid-20th century. A pivotal moment in this field was the development of methods for the partial hydrogenation of alkynes, which provided one of the first reliable entries into cis-alkenes.

Seminal Breakthrough: Partial Hydrogenation of Alkynes

The selective reduction of an alkyne to a cis-alkene without over-reduction to the corresponding alkane presented a significant chemical challenge. The development of "poisoned" catalysts was the key to unlocking this transformation.

In the early 1950s, Herbert Lindlar discovered that a palladium catalyst supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606) could effectively catalyze the syn-hydrogenation of alkynes to cis-alkenes. The lead acetate and quinoline act as catalyst poisons, deactivating the catalyst just enough to prevent the reduction of the newly formed alkene.

Quantitative Data for Lindlar Hydrogenation:

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Yield (%) | Selectivity (Z:E) | Reference |

| 2-Octyne | cis-2-Octene | 5 (Pd) | Hexane | 97 | >99:1 | J. Am. Chem. Soc. 1987, 109, 22, 6902–6904 |

| 1-Phenyl-1-propyne | cis-1-Phenyl-1-propene | 5 (Pd) | Methanol | 98 | >98:2 | Org. Synth. 1966, 46, 89 |

| Diphenylacetylene | cis-Stilbene | 2.5 (Pd) | Ethyl Acetate | 96 | >99:1 | J. Org. Chem. 2005, 70, 16, 6526–6529 |

Experimental Protocol: Synthesis of cis-Stilbene via Lindlar Hydrogenation

-

Catalyst Preparation: A flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) and ethyl acetate (20 mL).

-

Reaction Setup: The flask is connected to a hydrogen balloon, and the atmosphere is purged with hydrogen.

-

Substrate Addition: Diphenylacetylene (1.0 g, 5.6 mmol) is dissolved in ethyl acetate (10 mL) and added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously under a hydrogen atmosphere at room temperature. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol (B145695) to yield pure cis-stilbene.

Caption: Experimental workflow for a typical Lindlar hydrogenation.

An alternative to palladium-based catalysts is the P-2 catalyst, which is a form of nickel boride prepared by the reduction of a nickel(II) salt with sodium borohydride. This catalyst, often used in the presence of ethylenediamine, also provides excellent selectivity for cis-alkenes from the hydrogenation of alkynes.

The Wittig Reaction and its Variants

The development of the Wittig reaction by Georg Wittig in 1954 revolutionized alkene synthesis, earning him the Nobel Prize in Chemistry in 1979. This reaction forms a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those derived from alkyl halides) generally favor the formation of cis-alkenes, particularly in salt-free conditions. This selectivity is attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate.

Quantitative Data for Cis-Selective Wittig Reactions:

| Aldehyde | Ylide | Solvent | Yield (%) | Selectivity (Z:E) | Reference |

| Benzaldehyde | Ph₃P=CH(CH₂)₃CH₃ | THF | 85 | 95:5 | J. Am. Chem. Soc. 1964, 86, 18, 3871–3876 |

| Cyclohexanecarboxaldehyde | Ph₃P=CHCH₃ | THF | 90 | 94:6 | Chem. Ber. 1971, 104, 2611-2614 |

| Nonanal | Ph₃P=CH(CH₂)₂CH₃ | THF | 88 | 96:4 | Org. Lett. 2003, 5, 21, 3895–3897 |

Experimental Protocol: Synthesis of cis-Hept-2-ene via a Salt-Free Wittig Reaction

-

Ylide Generation: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise to a stirred suspension of ethyltriphenylphosphonium bromide (4.08 g, 11 mmol) in dry tetrahydrofuran (B95107) (THF, 40 mL) at -78 °C under an inert atmosphere. The mixture is allowed to warm to 0 °C and stirred for 1 hour.

-

Reaction: The reaction mixture is cooled back to -78 °C, and propanal (0.58 g, 10 mmol) is added dropwise. The reaction is stirred for 2 hours at this temperature.

-

Workup: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with pentane (B18724) (3 x 20 mL).

-

Purification: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting crude product is purified by fractional distillation to yield cis-hept-2-ene.

Caption: Simplified mechanism for the cis-selective Wittig reaction.

Alkene Metathesis

While often associated with the formation of trans-alkenes, the development of specific catalysts for Z-selective olefin metathesis in the 21st century has been a major advance. Catalysts based on molybdenum or tungsten, bearing sterically demanding chelating ligands, can enforce the formation of a cis-metallacyclobutane intermediate, leading to high cis-selectivity in ring-closing, cross, and ring-opening metathesis reactions. Key contributors to this field include Richard Schrock and Robert Grubbs, who shared the Nobel Prize in Chemistry in 2005 for their work on olefin metathesis.

Quantitative Data for Z-Selective Olefin Metathesis:

| Reaction Type | Catalyst | Solvent | Yield (%) | Selectivity (Z:E) | Reference |

| Cross Metathesis | Mo-based Schrock Catalyst | Toluene (B28343) | >95 | >99:1 | Nature 2011, 471, 461-465 |

| Ring-Closing Metathesis | W-based Catalyst | Benzene | 92 | 98:2 | J. Am. Chem. Soc. 2013, 135, 32, 11788–11791 |

| Cross Metathesis | Ru-based Grubbs-type Catalyst | CH₂Cl₂ | 85 | >98:2 | J. Am. Chem. Soc. 2011, 133, 45, 18193–18195 |

Experimental Protocol: Z-Selective Cross-Metathesis

-

Catalyst Preparation: In a glovebox, a solution of the molybdenum catalyst (e.g., (S)-[Mo(NAr)(CHCMe₂Ph)(Pyr)(OTf)]) in toluene is prepared.

-

Reaction Setup: A solution of 1-octene (B94956) (1.0 equiv) and allylbenzene (B44316) (1.2 equiv) in toluene is prepared in a separate flask.

-

Reaction: The catalyst solution (1 mol%) is added to the substrate solution at room temperature. The reaction is stirred for 1 hour.

-

Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cis-alkene.

Caption: Decision tree for selecting a cis-alkene synthesis method.

Conclusion

The journey to control the stereochemical outcome of alkene synthesis has been marked by ingenuity and fundamental discoveries. From the poisoned catalysts of Lindlar to the rationally designed metathesis catalysts of the modern era, the ability to selectively synthesize cis-alkenes has empowered chemists to construct complex molecular architectures with unprecedented precision. The methods outlined in this guide represent the cornerstones of this field, and their continued refinement and the discovery of new catalytic systems will undoubtedly continue to shape the future of organic synthesis and drug development.

Health and safety data for cis-3-Heptene handling

An In-depth Technical Guide to the Health and Safety of cis-3-Heptene

This guide provides comprehensive health and safety information for the handling and use of this compound, intended for researchers, scientists, and professionals in drug development.

This compound is a colorless liquid.[1][2] It is an unsaturated aliphatic hydrocarbon with the molecular formula C7H14 and a molecular weight of approximately 98.19 g/mol .[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14 | [1] |

| Molecular Weight | 98.19 g/mol | |

| CAS Number | 7642-10-6 | |

| Appearance | Colorless liquid | [1][2] |

| Specific Gravity | 0.70 g/mL | [4] |

| Boiling Point | Data not consistently available for cis-isomer alone | |

| Refractive Index | ~1.40 | [4] |

| Solubility | Low water solubility | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and potential health effects upon exposure.[3]

-

GHS Classification:

Hazard Statements:

Fire and Explosion Hazards

This compound is a highly flammable liquid and poses a significant fire hazard.[6][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][8] Containers may explode when heated.[6][8]

Table 2: Fire and Explosion Hazard Data

| Hazard | Information | Source(s) |

| Classification | Flammable Liquid, Category 2 | [6] |

| Extinguishing Media | CO2, dry chemical, or foam. Water may not be effective. Water mist can be used to cool closed containers. | [6][8] |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [6] |

| Unusual Hazards | Vapors can form explosive mixtures with air and travel to an ignition source.[6][8] Containers may explode in a fire.[6][8] Poisonous gases are produced in a fire. | [8] |

| Static Discharge | The substance can accumulate static charges which may cause ignition. Take precautionary measures against static discharge. | [6][7] |

Health Hazard and Toxicological Information

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Breathing vapors can irritate the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[8] High vapor concentrations may lead to headache, dizziness, tiredness, nausea, and vomiting.[6][8]

-

Ingestion: Aspiration hazard. May be fatal if swallowed and enters the airways, potentially causing pulmonary edema and pneumonitis.[1][7] Do NOT induce vomiting.[7]

Table 3: Health Hazard and Toxicity Data

| Effect | Description | Source(s) |

| Acute Effects | Skin and eye irritation.[8] High concentration inhalation may cause narcotic effects. | [2] |

| Chronic Effects | No specific data available on long-term exposure to this compound in the provided results. | |

| Carcinogenicity | Not listed as a carcinogen by major agencies. | [5] |

Experimental Protocols

Detailed experimental protocols for the derivation of the toxicological and physical hazard data cited in safety data sheets are not typically published within those documents. This information is generated through standardized testing methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies. For specific experimental details, researchers would need to consult specialized toxicological databases or original research publications, which were not available in the general safety documents retrieved.

Safe Handling and Exposure Controls

6.1 Engineering Controls To minimize exposure, work in a well-ventilated area, preferably in a chemical fume hood.[6] Use explosion-proof electrical, ventilating, and lighting equipment.[6] All metal parts of equipment should be grounded and bonded to prevent static electricity discharge.[6]

6.2 Personal Protective Equipment (PPE) The selection of PPE depends on the potential for exposure.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[7] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required.[6][9]

6.3 Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

-

Use only non-sparking tools.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

-

Incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[8]

Emergency Procedures

7.1 First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6][7]

7.2 Accidental Release Measures (Spills)

-

Evacuate personnel and secure the area.[8]

-

Ensure adequate ventilation.[6]

-

Wear appropriate personal protective equipment.[7]

-

Contain the spill. Soak up with inert absorbent material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6][8]

-

Do not let the chemical enter the environment or drains.[6][7]

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.[5]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Hazardous Reactions: Hazardous polymerization does not occur.[5]

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[6][7]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.[7]

Mandatory Visualizations

References

- 1. 3-Heptene | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptene - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 3-Heptene, (3Z)- | C7H14 | CID 5357258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. content.labscoop.com [content.labscoop.com]

- 8. nj.gov [nj.gov]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Commercial Sourcing and Technical Guide for High-Purity cis-3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity cis-3-Heptene, a crucial building block and reference standard in organic synthesis and drug development. The guide details potential suppliers, available purity specifications, and a representative analytical protocol for quality assessment.

Introduction to this compound in Research and Development

This compound ((3Z)-3-Heptene) is a seven-carbon alkene characterized by a cis-configuration of the substituents around the double bond at the C3 position. This specific stereochemistry imparts a distinct bent geometry to the molecule, influencing its physical properties and reactivity.[1] In the context of pharmaceutical research and drug development, high-purity this compound serves as a valuable starting material for the synthesis of complex molecules where precise stereochemical control is paramount. It is also utilized as a reference standard for analytical method development and validation, particularly in chromatographic techniques.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. Several chemical suppliers offer this compound, with a select few specializing in high-purity grades suitable for demanding research applications. While many vendors supply mixtures of cis- and trans-3-heptene, typically with a purity of >97% for the combined isomers, the following suppliers have been identified as offering the specific high-purity cis-isomer.[2][3]

It is important to note that while some suppliers market the product as a "high-purity reference standard," detailed Certificates of Analysis (CoA) with lot-specific purity and impurity profiles should be requested directly from the vendor to ensure suitability for a given application.

Summary of Supplier Information

| Supplier | Product Name/Description | Stated Purity | CAS Number | Notes |

| Benchchem | This compound | High-Purity Reference Standard | 7642-10-6 | Marketed as a defined stereoisomer for advanced chemical research.[1] |

| Chiron (distributed by ESSLAB ) | This compound | Analytical Reference Material | 7642-10-6 | Provided as a solution in methanol (B129727) (1000 µg/mL).[4] |

| Shaanxi Dideu Medichem Co. Ltd. (via ChemicalBook ) | (3Z)-3-Heptene | 99% | 7642-10-6 | Listed with a specific high purity percentage.[5] |

Experimental Protocol: Purity Assessment by Gas Chromatography

The determination of the purity of this compound, and specifically the quantification of the trans-isomer and other potential impurities, is typically achieved using high-resolution capillary gas chromatography (GC). The following protocol is a representative method synthesized from established practices for the analysis of volatile hydrocarbon isomers.

Principle

This method utilizes a gas chromatograph equipped with a flame ionization detector (FID) to separate volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its percentage purity.[6]

Instrumentation and Conditions

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890A Series GC or equivalent |

| Injector | Split/splitless inlet |

| Temperature | 250 °C |

| Split Ratio | 100:1 (can be adjusted based on concentration) |

| Injection Volume | 1 µL |

| Column | HP-INNOWax, 60 m x 0.32 mm, 0.5 µm film thickness (or equivalent polar capillary column) |

| Carrier Gas | Helium, constant flow at 2.1 mL/min |

| Oven Temperature Program | |

| Initial Temperature | 60 °C |

| Hold Time | 10 minutes |

| Detector | Flame Ionization Detector (FID) |

| Temperature | 300 °C |

Sample Preparation

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). The concentration should be appropriate for FID detection without causing column overload.

Procedure

-

Set up the gas chromatograph according to the conditions specified in the table above.

-

Inject the prepared sample solution into the GC.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

-

Identify the peaks corresponding to the solvent, this compound, and any impurities (such as trans-3-Heptene). Peak identification can be confirmed by running a certified reference standard if available.

-

Integrate the peak areas for all components, excluding the solvent peak.

Data Analysis and Purity Calculation

The percent purity of this compound is calculated based on the area normalization method:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing Workflows and Relationships

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier for high-purity this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-3-Heptene from 3-Heptyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of alkenes is a cornerstone of organic chemistry, with significant implications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. This document provides detailed protocols for the synthesis of cis-3-heptene from 3-heptyne (B1585052), a common transformation that showcases the power of stereoselective catalysis. The primary methods covered are the partial hydrogenation of the alkyne using Lindlar's catalyst and the P-2 Nickel catalyst, both of which afford the desired cis-alkene with high selectivity.[1][2][3][4]

Reaction Overview

The conversion of an alkyne to a cis-alkene is achieved through the syn-addition of two hydrogen atoms across the triple bond. This is facilitated by heterogeneous catalysts that are "poisoned" to reduce their activity, thereby preventing over-reduction to the corresponding alkane.[3]

Reaction Scheme:

Two highly effective catalytic systems for this transformation are:

-

Lindlar's Catalyst: A palladium-based catalyst supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline.[3]

-

P-2 Nickel Catalyst: A nickel boride catalyst prepared by the reduction of a nickel salt with sodium borohydride (B1222165).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 3-heptyne using the described methods.

| Parameter | Lindlar's Catalyst | P-2 Nickel Catalyst | Reference |

| Yield | >95% | >95% | General Literature |

| cis:trans Ratio | >98:2 | >98:2 | General Literature |

| Reaction Time | 1 - 4 hours | 0.5 - 2 hours | General Literature |

| Temperature | Room Temperature | Room Temperature | General Literature |

| Pressure | 1 atm (H₂ balloon) | 1 atm (H₂ balloon) | General Literature |

Experimental Protocols

Safety Precautions:

-

3-Heptyne: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

-

Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air. Handle in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

-

Pyrophoric Catalysts (Lindlar's and P-2 Ni): Can ignite spontaneously on contact with air, especially when dry. Handle under an inert atmosphere (e.g., nitrogen or argon). Never allow the catalyst to become dry during filtration or handling.

-

Solvents (e.g., Hexane (B92381), Ethanol): Flammable liquids. Handle in a fume hood away from ignition sources.

Protocol 1: Synthesis of this compound using Lindlar's Catalyst

This protocol is a general procedure and should be adapted based on specific laboratory safety protocols and reagent availability.

Materials:

-

3-Heptyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Hexane (anhydrous)

-

Hydrogen gas (balloon or cylinder with regulator)

-

Round-bottom flask with a stir bar

-

Hydrogenation apparatus (e.g., balloon setup or Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-heptyne (e.g., 5.0 g, 52 mmol).

-

Add anhydrous hexane (e.g., 50 mL) to dissolve the alkyne.

-

Carefully add Lindlar's catalyst (e.g., 250 mg, 5% w/w of alkyne) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of properly (e.g., by quenching with a dilute acid).

-

Wash the filter cake with additional hexane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of this compound using P-2 Nickel Catalyst

This protocol involves the in situ preparation of the P-2 Nickel catalyst.

Materials:

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Ethanol (B145695) (absolute)

-

3-Heptyne

-

Hydrogen gas (balloon or cylinder with regulator)

-

Two-necked round-bottom flask with a stir bar

-

Septum and hydrogen inlet adapter

-

Syringe

Procedure:

Catalyst Preparation:

-

In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5 mmol) in absolute ethanol (e.g., 25 mL).

-

In a separate flask, prepare a solution of sodium borohydride (e.g., 0.19 g, 5 mmol) in absolute ethanol (e.g., 15 mL).

-

Using a syringe, add the sodium borohydride solution dropwise to the stirred nickel acetate solution under a stream of nitrogen. A black precipitate of the P-2 Nickel catalyst will form immediately.

Hydrogenation: 4. Replace the nitrogen inlet with a hydrogen inlet and purge the flask with hydrogen gas. 5. Add 3-heptyne (e.g., 4.8 g, 50 mmol) to the catalyst suspension via syringe. 6. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature. 7. Monitor the reaction by GC until the alkyne is consumed (typically 0.5-2 hours). 8. Once the reaction is complete, carefully vent the excess hydrogen and purge with nitrogen. 9. Filter the mixture through a pad of Celite® to remove the catalyst, again taking care with the pyrophoric nature of the filtered catalyst. 10. Wash the filter cake with ethanol. 11. Remove the ethanol from the filtrate by distillation or rotary evaporation. 12. The remaining liquid can be partitioned between hexane and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed to yield this compound.

Product Characterization

The product should be characterized to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique to determine the purity of the product and the ratio of cis to trans isomers.

-

Column: A non-polar capillary column (e.g., DB-1 or DB-5) is suitable for separating the isomers based on their boiling points.

-

Oven Program: A temperature gradient can be used, for example, starting at 40°C and ramping to 150°C.

-

Expected Elution Order: this compound typically has a slightly lower boiling point and therefore a shorter retention time than trans-3-heptene.

-

Mass Spectrum: Both isomers will produce similar mass spectra, with characteristic fragmentation patterns for heptene. The molecular ion peak (m/z = 98) may be observed.[6][7]

Spectroscopic Data for this compound:

| Technique | Expected Data | Reference |

| ¹H NMR | δ (ppm): ~5.3 (m, 2H, vinylic), ~2.0 (q, 4H, allylic), ~0.9 (t, 6H, methyl) | [6] |

| ¹³C NMR | δ (ppm): ~130 (vinylic), ~25 (allylic), ~14 (methyl) | [6] |

| IR (Infrared) | ν (cm⁻¹): ~3010 (C-H stretch, vinylic), ~1655 (C=C stretch, weak for cis) | [6][8] |

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Catalytic Hydrogenation

Caption: The key components and process for cis-alkene synthesis.

References

- 1. Solved Provide reaction schemes illustrating how 3-heptyne | Chegg.com [chegg.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Select the best reagent expected to convert 3-heptyne | Chegg.com [chegg.com]

- 5. 3-Heptene, (E)- [webbook.nist.gov]

- 6. 3-Heptene, (3Z)- | C7H14 | CID 5357258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. 3-Heptene [webbook.nist.gov]

Application Notes and Protocols for Lindlar's Catalyst in Selective Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindlar's catalyst is a cornerstone in modern organic synthesis, renowned for its exceptional ability to selectively hydrogenate alkynes to cis-alkenes without over-reduction to the corresponding alkanes.[1][2][3] Developed by Herbert Lindlar in the 1950s, this "poisoned" heterogeneous catalyst has become an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and fine chemicals.[3] Its remarkable chemoselectivity and stereoselectivity make it a preferred reagent for introducing Z-configured double bonds, a critical structural motif in numerous biologically active compounds.[3][4]

The catalyst typically consists of palladium metal (usually 5% by weight) deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄).[1][2] The catalytic activity of palladium is intentionally attenuated, or "poisoned," by the addition of substances like lead acetate (B1210297) (Pb(OAc)₂) and quinoline (B57606).[1][2][4] This deactivation of the most active palladium sites is crucial for preventing the subsequent hydrogenation of the newly formed alkene to an alkane, thus ensuring high selectivity for the desired cis-alkene product.[1][5] The hydrogenation reaction with Lindlar's catalyst proceeds via a syn-addition of two hydrogen atoms to the alkyne triple bond, resulting in the exclusive formation of the cis-isomer.[1]

Reaction Mechanism and Selectivity

The selective hydrogenation of an alkyne to a cis-alkene using Lindlar's catalyst occurs on the surface of the heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

-

Adsorption of Reactants: Both hydrogen gas (H₂) and the alkyne substrate adsorb onto the surface of the palladium catalyst.

-

Dissociation of Hydrogen: The adsorbed hydrogen molecules dissociate into hydrogen atoms on the palladium surface.

-

Syn-Addition of Hydrogen: The alkyne, complexed to the catalyst surface, undergoes a stepwise addition of two hydrogen atoms from the same face of the triple bond. This syn-addition is a direct consequence of the geometry of the reactants on the catalyst surface.

-

Formation of Cis-Alkene: The addition of the first hydrogen atom forms a vinyl-palladium intermediate. The subsequent addition of the second hydrogen atom, also from the same side, leads to the formation of the cis-alkene.

-

Desorption of Product: The resulting cis-alkene has a lower affinity for the "poisoned" catalyst surface compared to the starting alkyne. This preferential desorption prevents further hydrogenation to the alkane, which is the key to the catalyst's selectivity.

The lead acetate and quinoline act as poisons by selectively deactivating the most active sites on the palladium surface. This moderation of the catalyst's activity is critical for preventing the over-reduction of the alkene product.

Quantitative Data Presentation

The following table summarizes the performance of Lindlar's catalyst in the selective hydrogenation of various alkyne substrates to their corresponding cis-alkenes.

| Alkyne Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (% cis-Alkene) | Reference |

| 3-Hexyn-1-ol | cis-3-Hexen-1-ol | - | 35 | ~3.3 | 97-99 | 91-95 | [6] |

| 1-Hexyne | 1-Hexene | Toluene | 20 | - | >90 | ~100 | [7] |

| 3-Hexyne | cis-3-Hexene | Toluene | 20-50 | - | >95 | >93 | [8] |

| Phenylacetylene | Styrene | Ethanol | 50 | 4-6 | 100 | 85 | [9] |

| Diphenylacetylene | cis-Stilbene | - | - | - | - | >95 | [7] |

| 2-Hexyne | cis-2-Hexene | - | - | - | 88 | >80 | [10] |

| Methyl 2-nonynoate | cis-Methyl 2-nonenoate | - | - | 2 | - | Predominantly Z | [11] |

Experimental Protocols

Preparation of Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with Lead Acetate)

This protocol is adapted from established procedures for the laboratory-scale preparation of Lindlar's catalyst.[12]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Calcium carbonate (CaCO₃)

-

Lead(II) acetate (Pb(OAc)₂)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 5 g of palladium chloride in 100 mL of ethanol.

-

To this solution, add 10 g of calcium carbonate and stir the mixture vigorously until a homogeneous suspension is obtained.

-

Add 1 g of lead acetate to the mixture and continue stirring to ensure uniform distribution.

-

Filter the resulting solid using a Büchner funnel and wash the catalyst cake thoroughly with ethanol.

-

Dry the prepared catalyst in an oven at 110 °C for 2 hours.

-

Store the dried Lindlar's catalyst in a cool, dry place in a tightly sealed container to prevent deactivation from moisture and air.[12]

General Protocol for Selective Hydrogenation of an Alkyne

Materials:

-

Alkyne substrate

-

Lindlar's catalyst (5-10% w/w relative to the alkyne)

-

Anhydrous solvent (e.g., ethyl acetate, hexane, ethanol)

-

Hydrogen gas (H₂)

-

Optional: Quinoline (as a co-poison)

Procedure:

-

Catalyst Charging: To a clean, dry reaction flask equipped with a magnetic stir bar, add the Lindlar's catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., nitrogen or argon) three times to remove any residual air and moisture.

-

Solvent and Substrate Addition: Under the inert atmosphere, add the chosen anhydrous solvent, followed by the alkyne substrate. If necessary, a small amount of quinoline can be added to further moderate the catalyst's activity.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically using a balloon or a regulated supply at 1 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

-